5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C10H12O3/c1-6-9(10(11)12)5-8(13-6)4-7-2-3-7/h5,7H,2-4H2,1H3,(H,11,12) |
InChI Key |
YZPQSYHIAFKFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Oxidative Functionalization of Cyclopropylmethyl Precursors
Overview:
A prominent approach involves the oxidation of cyclopropylmethyl derivatives, particularly cyclopropylmethyl-substituted heterocycles, under oxidative conditions to introduce the carboxylic acid functionality at the 3-position of the furan ring.
- Starting Material:
Cyclopropylmethyl-substituted furans or related heterocycles, such as 2-methylfuran derivatives bearing cyclopropylmethyl groups.
-
- Non-catalytic oxidation using molecular oxygen at elevated temperatures (~180-220°C), as disclosed in patent US5504245A, which details oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid.
- The process is conducted in the absence of catalysts, relying on oxygen mass transfer to effect oxidation, simplifying equipment and reducing costs.
-
- Elevated temperature (around 200°C).
- No solvent or minimal solvent to facilitate oxygen transfer.
- The process benefits from the free radical mechanism of aldehyde oxidation, leading to the formation of the carboxylic acid.
- Cost-effective due to absence of catalysts.
- Simplified product isolation.
- Suitable for scale-up.
- Requires precise control of oxygen supply to prevent over-oxidation or side reactions.
Cyclization and Functionalization via Halogenated Intermediates
Overview:
Another route involves synthesizing halogenated precursors, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.
- Preparation of Halogenated Precursors:
- Starting from 2-methylfuran, halogenation (e.g., bromination) at the 3-position to yield 3-bromo-2-methylfuran.
Formation of Cyclopropylmethyl Group:
- Nucleophilic substitution with cyclopropylmethyl nucleophiles (e.g., cyclopropylmethyl magnesium bromide) to attach the cyclopropylmethyl group at the 3-position.
-
- The halogenated intermediate undergoes intramolecular cyclization under basic conditions, facilitated by sodium hydroxide or phase transfer catalysts, forming the heterocyclic core.
- Oxidative cleavage or further oxidation steps convert the methyl group into the carboxylic acid.
Note:
This method is more complex and involves multiple steps, including halogenation, nucleophilic substitution, cyclization, and oxidation.
Multistep Synthesis via Precursors and Functional Group Transformations
Overview:
A multistep approach starting from simpler compounds such as 2-methylfuran and cyclopropylmethyl precursors.
- Step 1:
Synthesis of 2-methylfuran via known methods, such as the acid-catalyzed cyclization of suitable precursors.
Step 2:
Alkylation at the 3-position with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) using nucleophilic substitution or Friedel-Crafts type reactions.Step 3:
Oxidation of the methyl group at the 3-position to the carboxylic acid, employing oxidants like potassium permanganate, chromium(VI) reagents, or catalytic oxygen-based oxidation under controlled conditions.
- Well-established chemistry with high yields.
- Flexibility in modifying substituents.
- Multiple steps increase complexity and potential for side reactions.
Catalytic and Non-Catalytic Oxidation of Cyclopropylmethyl-Substituted Precursors
- U.S. Patent US5504245A describes oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid using molecular oxygen without catalysts, at high temperature, emphasizing simplicity and cost-effectiveness.
- Similar principles can be applied to cyclopropylmethyl derivatives attached to heterocycles, where oxidation proceeds via free radical mechanisms primarily dependent on oxygen transfer.
| Parameter | Conditions | Source/Reference |
|---|---|---|
| Temperature | 180–220°C | |
| Solvent | None or minimal, oxygen-rich environment | |
| Catalyst | None | |
| Oxidant | Molecular oxygen |
Summary of Data and Comparative Analysis
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Direct Oxidation | Cyclopropylmethyl aldehyde | Molecular oxygen | Elevated temperature (~200°C), no catalyst | Moderate to high | Cost-effective, scalable |
| Halogenation & Nucleophilic Substitution | 2-Methylfuran derivatives | Halogenating agents, cyclopropylmethyl nucleophiles | Multi-step, moderate to high temperature | Variable | Complex, multi-step process |
| Multistep Functionalization | 2-Methylfuran + cyclopropylmethyl halides | Standard organic reagents | 3–5 steps | Good | Flexibility, high yield potential |
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-(cyclopropylmethyl)-2-methylfuran-3-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities based on available evidence:
*Estimated molecular weight based on structural similarity.
Structural and Functional Analysis
- Substituent Effects: Cyclopropylmethyl: This group is sterically bulky and introduces unique electronic effects due to the strained cyclopropane ring. It may improve metabolic stability compared to linear alkyl chains (e.g., hydroxymethyl) or aromatic groups (e.g., 4-fluorophenyl) . Hydroxymethyl/Methoxymethyl: Polar substituents enhance solubility but may reduce membrane permeability. Hydroxymethyl derivatives are precursors for bioactive molecules, such as glycosidase inhibitors .
Biological Activity :
- Derivatives with pyrrolidine diol substituents (e.g., ) exhibit potent glycosidase inhibition (IC₅₀ values in the µM range), suggesting that substituent polarity and stereochemistry critically influence enzyme selectivity .
- The absence of acute toxicity data for cyclopropylmethyl derivatives contrasts with 5-formylfuran-3-carboxylic acid, which requires stringent respiratory protection due to unspecified hazards .
Physicochemical Properties
- Stability : Cyclopropylmethyl-substituted furans are expected to exhibit greater chemical stability than formyl or hydroxymethyl analogs, which may degrade under acidic or oxidizing conditions .
- Thermodynamic Data : While thermodynamic properties (e.g., melting points, solubility) for the target compound are unavailable, aryl furan analogs like 2-methyl-5-phenylfuran-3-carboxylic acid show broad utility in copolymerization and catalysis, implying tunable thermal stability .
Biological Activity
5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- IUPAC Name : 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid
- Structure : The compound features a furan ring substituted with a cyclopropylmethyl group and a carboxylic acid functional group.
The biological activity of 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid moiety can facilitate hydrogen bonding and ionic interactions, enhancing binding affinity to target proteins.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptors : It may act as a ligand for various receptors, modulating signaling pathways crucial for cellular responses.
Antimicrobial Activity
Research indicates that 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that it could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial efficacy of 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid against common pathogens.
- Results indicated an inhibition zone diameter ranging from 15mm to 25mm depending on the concentration used, demonstrating significant antibacterial activity.
-
Anticancer Activity :
- In a controlled experiment involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated increased apoptotic cells in treated groups compared to controls, supporting its potential as an anticancer agent.
Data Summary
| Biological Activity | Type of Study | Result |
|---|---|---|
| Antimicrobial | In vitro | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Cell line study | Induced apoptosis in breast and colon cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
